molecular formula C14H27NaO5S B7822503 sodium;2-dodecanoyloxyethanesulfonate

sodium;2-dodecanoyloxyethanesulfonate

Cat. No.: B7822503
M. Wt: 330.42 g/mol
InChI Key: BRMSVEGRHOZCAM-UHFFFAOYSA-M
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Description

Sodium;2-dodecanoyloxyethanesulfonate, also known as sodium lauroyl isethionate, is an anionic surfactant widely used in various industries. It is a white to slightly yellow, odorless or slightly odorous powder. This compound is amphiphilic, meaning it has both hydrophilic (water-loving) and hydrophobic (water-hating) parts, which makes it an effective surfactant .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;2-dodecanoyloxyethanesulfonate is typically synthesized through the esterification of isethionic acid (2-hydroxyethanesulfonic acid) with dodecanoic acid (lauric acid), followed by neutralization with sodium hydroxide. The reaction conditions generally involve heating the reactants to facilitate esterification and then neutralizing the resulting ester with a sodium hydroxide solution.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using catalysts to enhance the reaction rate. The final product is then purified and dried to obtain the desired surfactant.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-dodecanoyloxyethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;2-dodecanoyloxyethanesulfonate has a wide range of applications in scientific research due to its unique properties:

Mechanism of Action

As a surfactant, sodium;2-dodecanoyloxyethanesulfonate primarily works by lowering the surface tension of water and forming micelles. This allows it to:

Comparison with Similar Compounds

Sodium;2-dodecanoyloxyethanesulfonate is unique due to its specific combination of a long hydrocarbon chain (dodecanoyl group) and a sulfonate group linked by an ethane bridge. Similar compounds include:

    Sodium lauryl sulfate: Another anionic surfactant with a similar cleansing action but different molecular structure.

    Sodium dodecylbenzenesulfonate: Used in detergents with a different aromatic structure.

    Sodium cocoyl isethionate: Similar in structure but derived from coconut oil.

These compounds share surfactant properties but differ in their molecular structures and specific applications.

Properties

IUPAC Name

sodium;2-dodecanoyloxyethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(15)19-12-13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMSVEGRHOZCAM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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